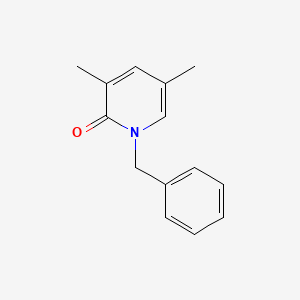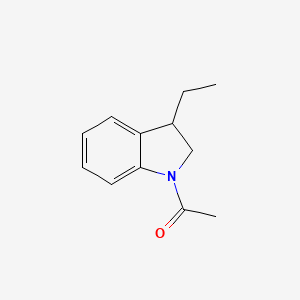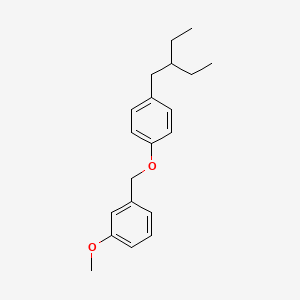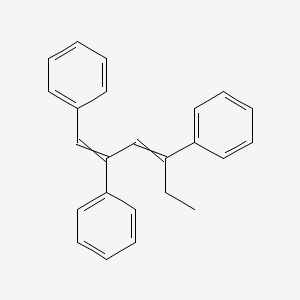
4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a tert-butyl group and a methylbutenol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol typically involves the following steps:
Formation of the cyclohexene ring: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butyl group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the methylbutenol side chain: The final step involves the addition of the methylbutenol side chain through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2), and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcyclohexanone: A related compound with a ketone functional group instead of the methylbutenol side chain.
4-tert-Butylcyclohexanol: Similar structure but with a hydroxyl group instead of the methylbutenol side chain.
4-tert-Butylcyclohexene: Lacks the methylbutenol side chain, making it less complex.
Uniqueness
4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol is unique due to its combination of a cyclohexene ring, tert-butyl group, and methylbutenol side chain. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
114467-52-6 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
4-(4-tert-butylcyclohexen-1-yl)-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-12(11-16)5-6-13-7-9-14(10-8-13)15(2,3)4/h5,7,14,16H,6,8-11H2,1-4H3 |
Clave InChI |
KPPVKYWTCKJADX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CCC(CC1)C(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)



iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)




![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
